2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide
Overview
Description
2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethyl, isopropyl, and methylphenoxy groups, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide typically involves the reaction of 2-isopropyl-5-methylphenoxyacetic acid with trifluoroacetic anhydride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Reaction of 2-isopropyl-5-methylphenoxyacetic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetyl derivative.
Step 2: Addition of hydrazine hydrate to the trifluoroacetyl derivative to yield 2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would involve the use of specialized equipment and safety protocols to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific applications.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-isopropyl-5-methylphenoxy)acetohydrazide
- 2-(2-isopropyl-5-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide
- 2-(5-isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide
Uniqueness
2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-8(2)10-5-4-9(3)6-11(10)22-7-12(20)18-19-13(21)14(15,16)17/h4-6,8H,7H2,1-3H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAKUMNSOUNOCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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